molecular formula C5Cl2F8O2 B3225252 4,5-dichloro-2,4,5-trifluoro-2-(1,1,2,2,2-pentafluoroethyl)-1,3-dioxolane CAS No. 124699-32-7

4,5-dichloro-2,4,5-trifluoro-2-(1,1,2,2,2-pentafluoroethyl)-1,3-dioxolane

Cat. No.: B3225252
CAS No.: 124699-32-7
M. Wt: 314.94 g/mol
InChI Key: BWOCSSCSIOXAKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-dichloro-2,4,5-trifluoro-2-(1,1,2,2,2-pentafluoroethyl)-1,3-dioxolane: is a highly fluorinated organic compound. It belongs to the class of dioxolanes, which are cyclic ethers containing two oxygen atoms in a five-membered ring. The presence of multiple fluorine atoms and chlorine atoms in its structure makes it a compound of interest in various fields, including materials science and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dichloro-2,4,5-trifluoro-2-(1,1,2,2,2-pentafluoroethyl)-1,3-dioxolane typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated and chlorinated precursors.

    Cyclization Reaction: The key step involves the cyclization of these precursors to form the dioxolane ring. This can be achieved through a nucleophilic substitution reaction, where a nucleophile attacks an electrophilic carbon center, leading to the formation of the cyclic ether.

    Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, with the use of suitable solvents and catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4,5-dichloro-2,4,5-trifluoro-2-(1,1,2,2,2-pentafluoroethyl)-1,3-dioxolane can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one or more of the halogen atoms.

    Oxidation Reactions: It can be oxidized to form corresponding oxides or other oxidation products.

    Reduction Reactions: Reduction reactions can lead to the removal of halogen atoms, resulting in the formation of less halogenated derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, and amines. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used. The reactions are usually performed under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed. The reactions are conducted in aprotic solvents under controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted dioxolanes, while oxidation and reduction reactions can produce corresponding oxides or less halogenated derivatives.

Scientific Research Applications

4,5-dichloro-2,4,5-trifluoro-2-(1,1,2,2,2-pentafluoroethyl)-1,3-dioxolane has several scientific research applications, including:

    Materials Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials, such as fluoropolymers and coatings with enhanced chemical resistance and thermal stability.

    Pharmaceuticals: It can serve as a building block for the synthesis of pharmaceutical compounds, particularly those requiring fluorinated moieties for improved bioavailability and metabolic stability.

    Chemical Research: The compound is used as a reagent in various chemical reactions, enabling the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 4,5-dichloro-2,4,5-trifluoro-2-(1,1,2,2,2-pentafluoroethyl)-1,3-dioxolane depends on its specific application. In general, the compound’s effects are mediated through its interactions with molecular targets, such as enzymes or receptors. The presence of multiple halogen atoms can influence its binding affinity and selectivity, leading to specific biological or chemical outcomes.

Comparison with Similar Compounds

Similar Compounds

    4,5-dichloro-2,4,5-trifluoro-1,3-dioxolane: Similar structure but lacks the pentafluoroethyl group.

    2,4,5-trifluoro-2-(1,1,2,2,2-pentafluoroethyl)-1,3-dioxolane: Similar structure but lacks the dichloro groups.

    4,5-dichloro-2-(1,1,2,2,2-pentafluoroethyl)-1,3-dioxolane: Similar structure but lacks the trifluoro groups.

Uniqueness

The uniqueness of 4,5-dichloro-2,4,5-trifluoro-2-(1,1,2,2,2-pentafluoroethyl)-1,3-dioxolane lies in its combination of multiple halogen atoms, which imparts distinct chemical and physical properties. This makes it a valuable compound for specialized applications in materials science, pharmaceuticals, and chemical research.

Properties

IUPAC Name

4,5-dichloro-2,4,5-trifluoro-2-(1,1,2,2,2-pentafluoroethyl)-1,3-dioxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5Cl2F8O2/c6-2(10)3(7,11)17-5(15,16-2)1(8,9)4(12,13)14
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWOCSSCSIOXAKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(OC(O1)(C(C(F)(F)F)(F)F)F)(F)Cl)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5Cl2F8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-dichloro-2,4,5-trifluoro-2-(1,1,2,2,2-pentafluoroethyl)-1,3-dioxolane
Reactant of Route 2
Reactant of Route 2
4,5-dichloro-2,4,5-trifluoro-2-(1,1,2,2,2-pentafluoroethyl)-1,3-dioxolane
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4,5-dichloro-2,4,5-trifluoro-2-(1,1,2,2,2-pentafluoroethyl)-1,3-dioxolane
Reactant of Route 4
4,5-dichloro-2,4,5-trifluoro-2-(1,1,2,2,2-pentafluoroethyl)-1,3-dioxolane
Reactant of Route 5
4,5-dichloro-2,4,5-trifluoro-2-(1,1,2,2,2-pentafluoroethyl)-1,3-dioxolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.